molecular formula C5H10N2O4 B119939 2-[Carboxymethyl(methylamino)amino]acetic acid CAS No. 144369-99-3

2-[Carboxymethyl(methylamino)amino]acetic acid

Cat. No. B119939
M. Wt: 162.14 g/mol
InChI Key: WCAKEOCVRUAZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Carboxymethyl(methylamino)amino]acetic acid, also known as glycine betaine or trimethylglycine, is a naturally occurring compound that is widely distributed in plants, animals, and microorganisms. It is a quaternary ammonium compound that has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

Glycine betaine is thought to protect cells from stress by stabilizing proteins and membranes. It has been shown to protect enzymes from denaturation and to prevent membrane leakage under stress conditions. It is also thought to act as an osmoprotectant, which helps to maintain cellular water balance under high salinity or drought conditions.

Biochemical And Physiological Effects

Glycine betaine has been found to have a variety of biochemical and physiological effects. It has been shown to improve photosynthesis in plants, to increase the activity of antioxidant enzymes, and to improve nitrogen metabolism. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

Glycine betaine is widely used in lab experiments as a stress protectant. It is relatively easy to synthesize and is commercially available. However, its effects can vary depending on the organism and the stress conditions, and its use can sometimes interfere with other experimental procedures.

Future Directions

There are many potential future directions for research on 2-[Carboxymethyl(methylamino)amino]acetic acid betaine. One area of interest is the identification of the genes involved in its synthesis and accumulation in plants and microorganisms. Another area of interest is the potential use of 2-[Carboxymethyl(methylamino)amino]acetic acid betaine in improving crop yields under stress conditions. Finally, there is interest in exploring the potential use of 2-[Carboxymethyl(methylamino)amino]acetic acid betaine as a therapeutic agent for diseases such as cancer and inflammation.
Conclusion:
In conclusion, 2-[Carboxymethyl(methylamino)amino]acetic acid betaine is a naturally occurring compound that has been extensively studied for its ability to protect cells from stress. It has a variety of biochemical and physiological effects and is widely used in lab experiments as a stress protectant. There is much potential for future research on 2-[Carboxymethyl(methylamino)amino]acetic acid betaine, particularly in the areas of plant and crop science and therapeutic applications.

Synthesis Methods

Glycine betaine can be synthesized by the oxidation of choline, which is found in many foods such as eggs, liver, and soybeans. The reaction is catalyzed by choline oxidase, which converts choline to betaine aldehyde. Betaine aldehyde is then oxidized to 2-[Carboxymethyl(methylamino)amino]acetic acid betaine by betaine aldehyde dehydrogenase. Glycine betaine can also be synthesized by the methylation of 2-[Carboxymethyl(methylamino)amino]acetic acid, which is catalyzed by 2-[Carboxymethyl(methylamino)amino]acetic acid N-methyltransferase.

Scientific Research Applications

Glycine betaine has been extensively studied for its ability to protect cells from various stresses such as high salinity, drought, and extreme temperatures. It has been found to accumulate in plants and microorganisms under stress conditions, and its accumulation is correlated with increased stress tolerance. Glycine betaine has also been studied for its potential use in improving crop yields under stress conditions.

properties

CAS RN

144369-99-3

Product Name

2-[Carboxymethyl(methylamino)amino]acetic acid

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

2-[carboxymethyl(methylamino)amino]acetic acid

InChI

InChI=1S/C5H10N2O4/c1-6-7(2-4(8)9)3-5(10)11/h6H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

WCAKEOCVRUAZBV-UHFFFAOYSA-N

SMILES

CNN(CC(=O)O)CC(=O)O

Canonical SMILES

CNN(CC(=O)O)CC(=O)O

synonyms

Acetic acid, 2,2-(methylhydrazono)bis- (9CI)

Origin of Product

United States

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